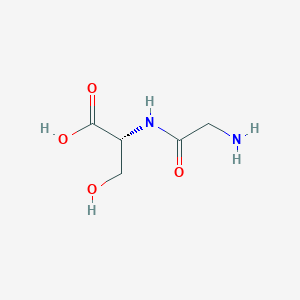
4,4'-Diiodo-2,2'-bipyridine
Overview
Description
4,4’-Diiodo-2,2’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. It is characterized by the presence of two iodine atoms attached to the 4 and 4’ positions of the bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties, which make it a valuable ligand in coordination chemistry and a useful building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions. The general reaction scheme is as follows:
2,2’-Bipyridine+2I2+Oxidizing Agent→4,4’-Diiodo-2,2’-bipyridine
Industrial Production Methods
In an industrial setting, the production of 4,4’-Diiodo-2,2’-bipyridine may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex bipyridine derivatives.
Redox Reactions: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide. The reactions are usually performed in organic solvents such as toluene or tetrahydrofuran.
Redox Reactions: Electrochemical cells or chemical oxidizing/reducing agents like potassium permanganate or sodium borohydride are used.
Major Products Formed
Substitution Reactions: The major products are substituted bipyridine derivatives with various functional groups replacing the iodine atoms.
Coupling Reactions: The products are extended bipyridine systems or bipyridine-based polymers.
Redox Reactions: The products are oxidized or reduced forms of the bipyridine core, which can be used in various electrochemical applications.
Scientific Research Applications
4,4’-Diiodo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is employed in the synthesis of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 4,4’-Diiodo-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine core coordinates with metal ions through its nitrogen atoms, forming stable chelate complexes. These complexes can exhibit various catalytic, electronic, and photophysical properties, depending on the nature of the metal ion and the surrounding ligands. The iodine substituents can influence the electronic properties of the bipyridine core, affecting the overall reactivity and stability of the complexes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’-bipyridine
- 4,4’-Dichloro-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
4,4’-Diiodo-2,2’-bipyridine is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, or methyl groups. This results in distinct electronic properties and reactivity patterns. The iodine atoms also make the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura couplings, where the larger size and higher reactivity of iodine facilitate the formation of carbon-carbon bonds.
Properties
IUPAC Name |
4-iodo-2-(4-iodopyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDYUQYODBAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C2=NC=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693019 | |
| Record name | 4,4'-Diiodo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831225-81-1 | |
| Record name | 4,4'-Diiodo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-](/img/structure/B3194305.png)




![Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B3194342.png)
![1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol](/img/structure/B3194345.png)
